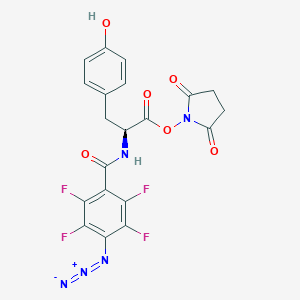
Satfbt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Satfbt is a specialized chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of a succinimidyl ester group, an azido group, and multiple fluorine atoms, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Satfbt typically involves the reaction of 4-azido-2,3,5,6-tetrafluorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products.
化学反応の分析
Types of Reactions
Satfbt undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Photochemical Reactions: The azido group can be activated by UV light to form reactive nitrene intermediates, which can then react with various substrates.
Coupling Reactions: The succinimidyl ester group can react with primary amines to form stable amide bonds, making it useful for bioconjugation.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, UV light sources, and various solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include amide-linked conjugates, azide-substituted derivatives, and nitrene intermediates. These products are often used in further chemical modifications or as intermediates in the synthesis of more complex molecules .
科学的研究の応用
Satfbt has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and other macromolecules.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of advanced materials and coatings.
作用機序
The mechanism of action of Satfbt involves the formation of reactive intermediates that can covalently modify target molecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, while the azido group can be activated by UV light to generate nitrene intermediates. These intermediates can insert into C-H and N-H bonds, leading to the formation of covalent linkages with various substrates .
類似化合物との比較
Similar Compounds
N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate: Similar in structure but lacks the tyrosinate moiety.
4-Azido-2,3,5,6-tetrafluorobenzoyl chloride: Contains a chloride group instead of the succinimidyl ester.
4-Azido-2,3,5,6-tetrafluorobenzoic acid: The parent acid form without the ester or tyrosinate groups.
Uniqueness
Satfbt is unique due to the presence of both the succinimidyl ester and tyrosinate groups, which enhance its reactivity and versatility in bioconjugation and photochemical applications. The multiple fluorine atoms also contribute to its stability and resistance to degradation .
特性
CAS番号 |
131238-02-3 |
|---|---|
分子式 |
C20H13F4N5O6 |
分子量 |
495.3 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C20H13F4N5O6/c21-14-13(15(22)17(24)18(16(14)23)27-28-25)19(33)26-10(7-8-1-3-9(30)4-2-8)20(34)35-29-11(31)5-6-12(29)32/h1-4,10,30H,5-7H2,(H,26,33)/t10-/m0/s1 |
InChIキー |
XABONMPGCGYPCZ-JTQLQIEISA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
異性体SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Key on ui other cas no. |
131238-02-3 |
同義語 |
SATFBT succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















